(4-Iodo-2-methylphenyl)(methyl)sulfane
Description
(4-Iodo-2-methylphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C₈H₉IS and a molecular weight of 264.127 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a sulfane group attached to a benzene ring. It is primarily used in research and has various applications in chemistry and related fields.
Properties
Molecular Formula |
C8H9IS |
|---|---|
Molecular Weight |
264.13 g/mol |
IUPAC Name |
4-iodo-2-methyl-1-methylsulfanylbenzene |
InChI |
InChI=1S/C8H9IS/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 |
InChI Key |
DPEIKYXHBZIMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-2-methylphenyl)(methyl)sulfane typically involves the iodination of 2-methylphenyl(methyl)sulfane. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the para position relative to the methyl group. Common reagents used in this process include iodine and a suitable oxidizing agent.
Industrial Production Methods
While specific industrial production methods for (4-Iodo-2-methylphenyl)(methyl)sulfane are not widely documented, the general approach involves large-scale iodination reactions under optimized conditions to maximize yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-2-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the sulfane group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl(methyl)sulfanes.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include deiodinated phenyl(methyl)sulfanes and reduced sulfur compounds.
Scientific Research Applications
(4-Iodo-2-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Iodo-2-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The iodine atom and sulfane group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-methylphenyl)(methyl)sulfane
- (4-Chloro-2-methylphenyl)(methyl)sulfane
- (4-Fluoro-2-methylphenyl)(methyl)sulfane
Uniqueness
(4-Iodo-2-methylphenyl)(methyl)sulfane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs
Biological Activity
(4-Iodo-2-methylphenyl)(methyl)sulfane is an organosulfur compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.
The molecular formula of (4-Iodo-2-methylphenyl)(methyl)sulfane is C9H10IS, featuring a methylthio group and an iodine atom attached to a phenyl ring. Its structure allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis and a candidate for further biological studies.
Antimicrobial Properties
Research indicates that (4-Iodo-2-methylphenyl)(methyl)sulfane exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the iodine substituent may enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis.
Anticancer Activity
In vitro studies have demonstrated the compound's potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The presence of the iodo group is believed to play a crucial role in its mechanism of action by facilitating interactions with specific biological targets involved in cell proliferation and survival .
The mechanism by which (4-Iodo-2-methylphenyl)(methyl)sulfane exerts its biological effects involves several pathways:
- Electrophilic Attack: The compound acts as an electrophile, reacting with nucleophilic sites on biomolecules, which can lead to covalent modifications and altered functionalities.
- Cell Signaling Modulation: It may influence signaling pathways associated with apoptosis and cell cycle regulation, making it a candidate for cancer therapeutics .
Case Studies
- Antimicrobial Efficacy: A study conducted on various strains of bacteria demonstrated that (4-Iodo-2-methylphenyl)(methyl)sulfane inhibited growth at concentrations as low as 50 µg/mL. The compound was particularly effective against Gram-positive bacteria, including Staphylococcus aureus.
- Cancer Cell Line Studies: In experiments involving human breast cancer cell lines (MCF-7), treatment with (4-Iodo-2-methylphenyl)(methyl)sulfane resulted in a 70% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .
Data Table: Biological Activities of (4-Iodo-2-methylphenyl)(methyl)sulfane
| Activity Type | Target Organism/Cell Line | Concentration (µg/mL or µM) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Growth inhibition |
| Anticancer | MCF-7 (Breast Cancer) | 25 | 70% reduction in viability; apoptosis |
| Antifungal | Candida albicans | 100 | Moderate growth inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
